7-Bromoimidazo[1,2-a]pyridin-2-amine

Kinase Inhibition Anticancer Activity Medicinal Chemistry

This specific 7-bromo regioisomer is essential for medicinal chemistry workflows targeting kinase pathways. Unlike the 6-bromo or 8-bromo analogs, the 7-position substitution directly matches the SAR landscape of imidazo[1,2-a]pyridin-2-ylamine kinase inhibitors cited in patent literature. With a cLogP of 1.52 and demonstrated antiproliferative activity (IC50 2.8 µM vs. colon carcinoma), this building block accelerates hit-to-lead optimization. The 2-amine and 7-bromo vectors enable parallel Suzuki-Miyaura or Buchwald-Hartwig coupling for rapid library synthesis without de novo functionalization. Ideal for JAK inhibitor development and deuterium-labeling studies.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 865604-33-7
Cat. No. B3159932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,2-a]pyridin-2-amine
CAS865604-33-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Br)N
InChIInChI=1S/C7H6BrN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2
InChIKeyGJNUCHYUWAFTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoimidazo[1,2-a]pyridin-2-amine (CAS 865604-33-7) Procurement Guide: Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


7-Bromoimidazo[1,2-a]pyridin-2-amine is a halogenated heterocyclic building block featuring a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core . This compound, with a molecular weight of 212.05 g/mol and the formula C7H6BrN3, is a key intermediate in the synthesis of more complex drug-like molecules, particularly those targeting kinase pathways [1]. The presence of the bromine atom at this specific position allows for further functionalization via cross-coupling reactions, making it a versatile starting material for structure-activity relationship (SAR) studies in drug discovery .

Why 7-Bromoimidazo[1,2-a]pyridin-2-amine Cannot Be Casually Replaced by Other Imidazopyridine Analogs


Substituting 7-Bromoimidazo[1,2-a]pyridin-2-amine with a different imidazopyridine analog, such as the 6-bromo or 8-bromo isomer, or with a different halogen substituent, can lead to significant changes in biological activity, synthetic accessibility, and physicochemical properties. The position of the bromine atom on the heterocyclic ring is a critical determinant of a compound's binding affinity to kinase targets, as evidenced by the broad class of imidazo[1,2-a]pyridin-2-ylamine kinase inhibitors [1]. Furthermore, the specific substitution pattern dictates the feasibility and yield of downstream cross-coupling reactions, making the exact regioisomer essential for successful synthesis of target molecules . The data below quantifies the specific differentiation points that make this compound a non-fungible entity in a research or industrial workflow.

Quantitative Differentiation: 7-Bromoimidazo[1,2-a]pyridin-2-amine vs. Its Closest Analogs


Kinase Inhibition Potency: 7-Bromo Substitution vs. Unsubstituted Parent Scaffold

7-Bromoimidazo[1,2-a]pyridin-2-amine demonstrates a quantifiable antiproliferative effect, with a reported IC50 of 2.8 µM in a colon carcinoma cell line . This contrasts with the unsubstituted imidazo[1,2-a]pyridin-2-amine parent scaffold, for which no comparable antiproliferative activity is reported at similar concentrations, highlighting the critical role of the bromine atom at the 7-position for biological activity. The addition of the bromine atom introduces a halogen bond donor and increases lipophilicity, which can enhance binding to the hydrophobic pockets of kinase targets.

Kinase Inhibition Anticancer Activity Medicinal Chemistry

Regioisomeric Specificity: 7-Bromo vs. 6-Bromo and 8-Bromo Analogs in Medicinal Chemistry

The 7-bromo isomer is specifically claimed as a preferred embodiment in patent literature for Janus kinase (JAK) inhibitors, while the 6-bromo and 8-bromo analogs are not explicitly mentioned in the same context [1]. This regioisomeric preference is based on the established structure-activity relationships (SAR) for this class of compounds, where the position of the halogen atom on the imidazo[1,2-a]pyridine ring is critical for optimal binding to the kinase ATP-binding pocket. The 7-position is favored due to its specific orientation and electronic environment, which are less favorable for the 6- and 8-positions.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Synthetic Utility: Bromine as a Handle for Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling rapid diversification of the core scaffold . This contrasts with non-halogenated analogs, which require a separate, often lower-yielding, functionalization step to install a reactive handle. The presence of the bromine atom, with a bond dissociation energy of approximately 284 kJ/mol (C-Br bond in aryl bromides), allows for efficient oxidative addition to Pd(0) catalysts, a key step in cross-coupling cycles.

Organic Synthesis Cross-Coupling Reactions Building Block

Physicochemical Properties: Lipophilicity and Solubility Profile

7-Bromoimidazo[1,2-a]pyridin-2-amine has a calculated consensus Log Po/w (octanol-water partition coefficient) of 1.52, a topological polar surface area (TPSA) of 43.32 Ų, and an estimated water solubility of 0.173 mg/mL . These values indicate moderate lipophilicity and limited water solubility. In comparison, the 6-(trifluoromethyl) analog, 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, has a significantly higher calculated Log P of 2.1 due to the electron-withdrawing and lipophilic CF3 group . The 7-bromo compound thus offers a more balanced lipophilicity profile, potentially advantageous for oral bioavailability and avoiding the poor solubility often associated with highly fluorinated analogs.

Physicochemical Properties Drug-likeness LogP

Optimal Use Cases for 7-Bromoimidazo[1,2-a]pyridin-2-amine in Drug Discovery and Chemical Development


Lead Generation for Janus Kinase (JAK) Inhibitor Programs

This compound is an ideal starting point for medicinal chemistry teams developing novel JAK inhibitors. Its structure is a preferred embodiment in relevant patent literature, providing a strong intellectual property foundation and a validated SAR path for optimization [1]. The 2-amine and 7-bromo substituents provide key vectors for elaboration, and the compound's moderate lipophilicity (cLogP = 1.52) supports further optimization without immediately exceeding drug-likeness thresholds .

Rapid SAR Exploration via Parallel Synthesis and Cross-Coupling

The presence of a bromine atom at the 7-position makes this compound a highly efficient building block for generating focused chemical libraries. It can be directly employed in high-throughput parallel synthesis workflows using Suzuki-Miyaura or Buchwald-Hartwig coupling to rapidly explore the SAR around the imidazo[1,2-a]pyridine core, eliminating the need for a de novo functionalization step and accelerating hit-to-lead timelines .

Benchmarking Kinase Inhibitor Activity in Cancer Cell Lines

With a reported antiproliferative IC50 of 2.8 µM against a colon carcinoma cell line , this compound serves as a useful reference standard for benchmarking the activity of newly synthesized imidazopyridine derivatives in oncology research. Its moderate potency provides a clear baseline from which to measure the improvements achieved through structural modifications.

Synthesis of Deuterated Analogs for Metabolic Stability Studies

The 2-amine group on the compound provides a site for hydrogen/deuterium exchange or for the incorporation of deuterated building blocks. This allows researchers to synthesize deuterium-labeled analogs of 7-bromoimidazo[1,2-a]pyridin-2-amine, which can be used as internal standards in LC-MS/MS assays or to investigate the metabolic fate and clearance pathways of this class of kinase inhibitors in vivo .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoimidazo[1,2-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.